

# Pde5-IN-3: A Technical Guide to its Discovery and Preclinical Development

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## Compound of Interest

Compound Name: Pde5-IN-3

Cat. No.: B12419456

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## Abstract

**Pde5-IN-3**, also identified as compound 11j in its initial publication, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) with significant anticancer properties demonstrated in preclinical studies. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and in vitro evaluation of **Pde5-IN-3**. It is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this pyrazolo[3,4-d]pyrimidin-4-one derivative.

## Introduction

Phosphodiesterase type 5 (PDE5) is an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP). While renowned for its role in erectile dysfunction, emerging evidence has implicated PDE5 overexpression in various cancers, making it a promising target for anticancer therapy. **Pde5-IN-3** was developed as part of a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing a quinoline scaffold, designed to exhibit dual PDE5 inhibitory and apoptotic-inducing activities.

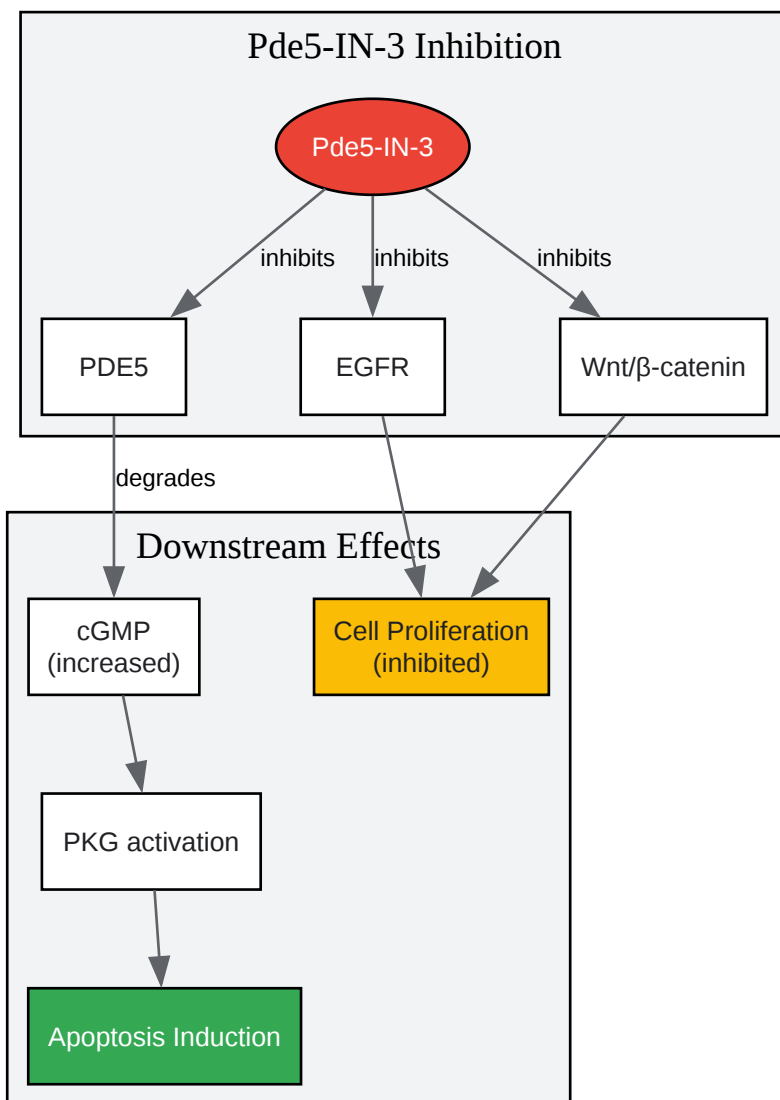
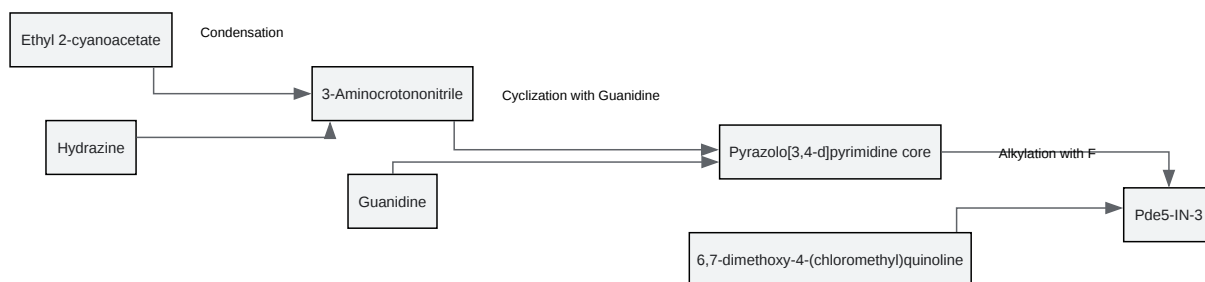
## Discovery and Synthesis

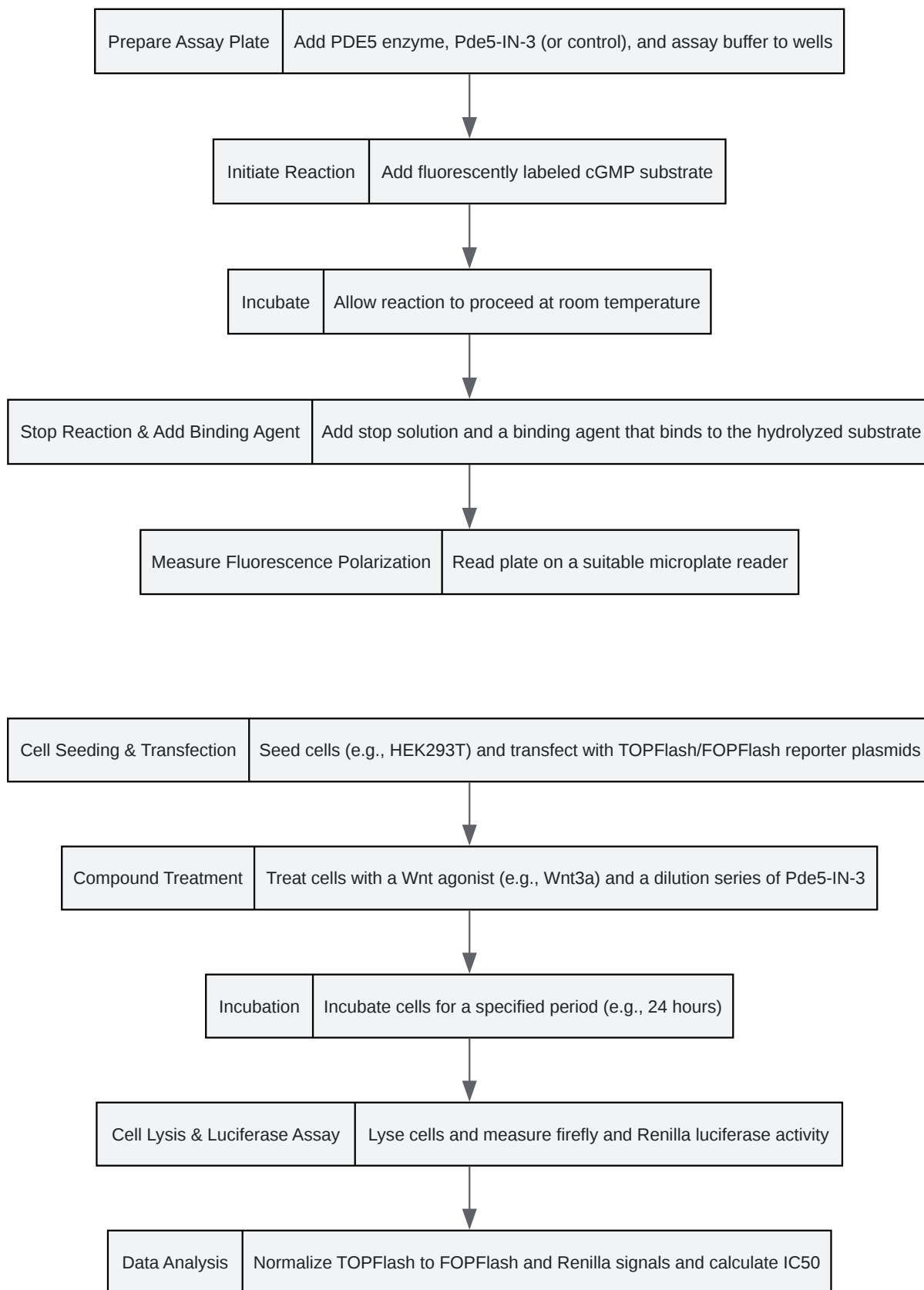
**Pde5-IN-3** was first described by Tarek S. Ibrahim and colleagues in a 2020 publication in Bioorganic Chemistry.<sup>[1][2]</sup> It was identified as compound 11j in a series of synthesized

pyrazolo[3,4-d]pyrimidin-4-one derivatives.

## Synthesis Pathway

The synthesis of **Pde5-IN-3** involves a multi-step process starting from the formation of a pyrazole core, followed by cyclization to the pyrazolo[3,4-d]pyrimidin-4-one scaffold, and finally, the introduction of the quinoline moiety. While the specific, detailed reaction conditions and purification methods are not fully available in the primary literature, a general synthetic scheme can be outlined.





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## References

- 1. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
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